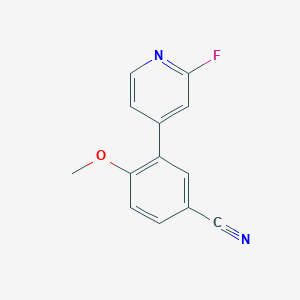
3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile
描述
3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile is a fluorinated aromatic compound that features a pyridine ring substituted with a fluorine atom at the 2-position and a methoxybenzonitrile group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile typically involves the following steps:
Bromination: The starting material, 2-fluoropyridine, undergoes bromination to introduce a bromo group at the 4-position.
Nucleophilic Substitution: The bromo group is then substituted with a methoxy group using methanol in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions: 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine or benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and various alkyl halides can be employed.
Major Products Formed:
Oxidation: 3-(2-Fluoropyridin-4-yl)-4-methoxybenzoic acid
Reduction: 3-(2-Fluoropyridin-4-yl)-4-methoxybenzylamine
Substitution: 3-(2-Fluoropyridin-4-yl)-4-methoxynitrobenzene
科学研究应用
3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound can be used in the manufacture of advanced materials and chemical sensors.
作用机制
The mechanism by which 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
相似化合物的比较
3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile is unique due to its specific substitution pattern and fluorine atom, which can influence its chemical reactivity and biological activity. Similar compounds include:
3-(2-Chloropyridin-4-yl)-4-methoxybenzonitrile
3-(2-Bromopyridin-4-yl)-4-methoxybenzonitrile
3-(2-Iodopyridin-4-yl)-4-methoxybenzonitrile
These compounds differ in the halogen atom present at the 2-position of the pyridine ring, which can affect their properties and applications.
生物活性
3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacokinetics, and related case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H10FN2O, with a molecular weight of approximately 230.23 g/mol. The compound features a fluorinated pyridine ring and a methoxy-substituted benzonitrile moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those linked to inflammation and cancer progression.
- Receptor Modulation : It acts as a modulator for various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigated the antiproliferative effects of this compound on lung cancer cell lines (A549). The compound exhibited significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as an anticancer agent. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Properties
In vivo studies demonstrated that this compound reduced inflammation in a mouse model of arthritis. The administration of 20 mg/kg led to a significant decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its utility in treating inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Bioavailability : Approximately 65% when administered orally.
- Half-life : About 4 hours, allowing for effective dosing schedules.
- Metabolism : Primarily metabolized by CYP enzymes, with potential interactions noted with other drugs that are substrates for these enzymes.
属性
IUPAC Name |
3-(2-fluoropyridin-4-yl)-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c1-17-12-3-2-9(8-15)6-11(12)10-4-5-16-13(14)7-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRKJKIUYLFVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















